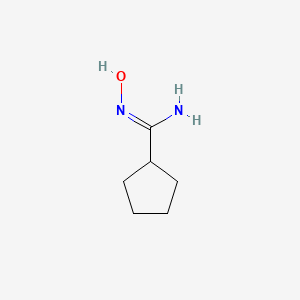

N-Hydroxycyclopentanecarboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxycyclopentanecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJABAFACLDVRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912588 | |

| Record name | N-Hydroxycyclopentanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99623-12-8, 1942923-13-8 | |

| Record name | N-Hydroxycyclopentanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxycyclopentanecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-Hydroxycyclopentanecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a cyclopentane ring with hydroxyl and carboximidamide functionalities. This unique structure contributes to its biological activity, particularly in enzyme inhibition and protein interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboximidamide (-C(=NO)NH₂) |

| Solubility | Soluble in polar solvents |

Research indicates that this compound acts primarily as an enzyme inhibitor. It has been shown to interact with various molecular targets, affecting their activity and leading to significant biochemical effects. Notably, it has demonstrated inhibitory activity against:

- Matrix Metalloproteinases (MMPs) : Involved in the degradation of extracellular matrix components, making them relevant in cancer metastasis.

- Lysine-Specific Demethylase 1 (LSD1) : Associated with epigenetic regulation and cancer progression.

- Human Epidermal Growth Factor Receptor 2 (HER2) : A target in breast cancer therapy.

These interactions suggest potential applications in treating various pathologies, including cancer, viral infections, and autoimmune diseases .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit key enzymes involved in tumor progression supports its potential use in oncology. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Enzyme Inhibition

In a study examining the efficacy of this compound on MMPs, researchers found that the compound inhibited MMP-2 and MMP-9 activity in vitro. This inhibition correlated with reduced invasive potential of cancer cells, suggesting a mechanism by which the compound could limit metastasis .

Case Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on several derivatives of this compound. The results indicated that while some derivatives exhibited significant cytotoxicity against HepG2 cells, others maintained low toxicity profiles, highlighting the importance of structural modifications for optimizing therapeutic efficacy .

Scientific Research Applications

Synthetic Route Example

- Starting Materials : Cyclopentanecarboximidamide, Hydroxylamine.

- Reaction Conditions : The reaction is generally conducted under inert atmosphere conditions at room temperature or slightly elevated temperatures.

- Yield : The yield can vary based on the specific conditions used, but optimization can lead to satisfactory results.

Medicinal Chemistry

N-Hydroxycyclopentanecarboximidamide is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown activity against various bacterial strains.

- Anticancer Activity : There is ongoing investigation into its effects on cancer cell lines, with some studies suggesting it may inhibit tumor growth.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

- Reagent Applications : It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds.

- Intermediate Production : It is crucial in the production of pharmaceuticals and agrochemicals, where it can be modified to yield desired products.

Biological Research

The compound's unique structure allows it to interact with biological systems in specific ways:

- Enzyme Inhibition Studies : Its mechanism of action may involve the inhibition of enzymes related to disease processes, making it a candidate for further exploration in drug development.

- Cellular Mechanism Exploration : Studies are being conducted to understand how it affects cellular pathways and signaling mechanisms.

Case Study 1: Antimicrobial Research

A study examined the efficacy of this compound against several strains of bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.